Thiarabine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

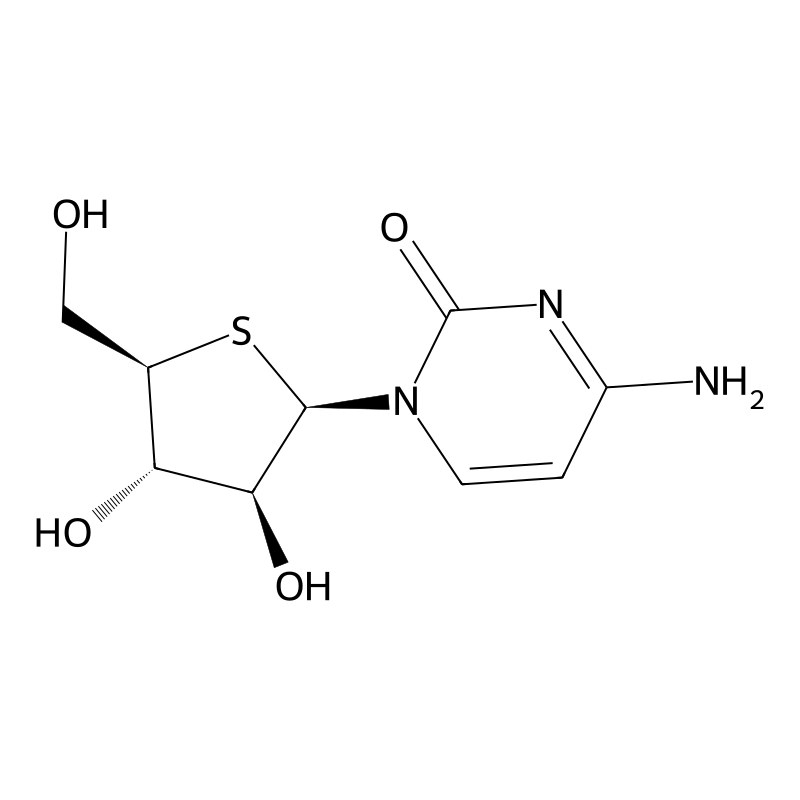

4-thio-beta-D-arabinofuranosylcytosine structure

Synthesis and Structural Activity Relationships

The synthesis of T-araC and its 5-substituted analogues (chloro, fluoro, bromo, methyl) has been achieved via a facile route that provides high yields and good resolution between anomers [1] [2]. Among these synthesized analogues, only 5-fluoro-1-(4-thio-β-D-arabinofuranosyl)cytosine demonstrated high cytotoxicity across a panel of human tumor cell lines in vitro and was selected for further in vivo evaluation [1].

Mechanism of Action and Metabolism

The primary mechanism of T-araC is similar to that of araC: it is phosphorylated within cells to its active triphosphate form (T-araCTP), which subsequently inhibits DNA synthesis [3] [4]. However, key differences in its metabolism and potency account for its enhanced activity, particularly against solid tumors.

The following diagram maps the core metabolic pathway and cellular mechanisms of T-araC, highlighting its key advantages.

The key biochemical differences that give T-araC its advantages are quantitative. The following table summarizes these critical pharmacological differences compared to araC.

| Pharmacological Parameter | 4'-Thio-β-D-arabinofuranosylcytosine (T-araC) | β-D-Arabinofuranosylcytosine (araC) |

|---|---|---|

| Phosphorylation Rate | Approximately 1% the rate of araC [3] | Base rate (100%) [3] |

| Potency of 5'-Triphosphate | 10- to 20-fold more potent inhibitor of DNA synthesis [3] | Less potent inhibitor |

| Intracellular Half-life of 5'-Triphosphate | Approximately twice as long as araCTP [3] | Base half-life |

| Susceptibility to Cytidine Deaminase | Catalytic efficiency is 10% that of araC [3] | More rapidly deaminated |

Experimental Protocols for Key Assays

To help you evaluate or replicate key findings, here are summaries of the methodologies used in foundational studies.

Protocol 1: Metabolism in CEM Cells

This protocol is used to study the intracellular metabolism and retention of T-araC [3] [4].

- Cell Line: CCRF-CEM human leukemia cells.

- Cell Culture: Grown in RPMI 1640 medium supplemented with 10% fetal bovine serum.

- Drug Exposure: Cells are treated with radiolabeled

[3H]T-araCor[3H]araC(typically at 100 nM concentration). - Metabolite Extraction: At designated time points, cells are harvested and extracted with perchloric acid.

- Analysis by Anion-Exchange HPLC: The acid-soluble extract is analyzed using HPLC to separate and quantify the phosphorylated metabolites (mono-, di-, and triphosphates).

- DNA Incorporation Assessment: The acid-insoluble pellet is treated to prepare RNA-free DNA, and the incorporation of radioactivity into DNA is measured.

Protocol 2: In Vivo Antitumor Activity in Xenograft Models

This protocol evaluates the efficacy of T-araC against human tumors in mice [5].

- Animal Model: Immune-deficient mice (e.g., athymic nude or SCID mice) implanted subcutaneously with human tumor fragments (e.g., HCT-116 colon carcinoma).

- Drug Formulation: T-araC is typically dissolved in saline for administration.

- Dosing Regimen: The compound is administered intravenously on an alternating-day schedule for five doses (q2dx5). Tumor dimensions are measured regularly to calculate volume.

- Efficacy Endpoint: Antitumor activity is reported as the percentage of tumor growth inhibition and the number of partial regressions (PR) and complete regressions (CR) compared to untreated control animals.

Protocol 3: Antiangiogenic Activity (Endothelial Tube Formation Assay)

This protocol assesses the inhibitory effect of T-araC on the formation of capillary-like structures by endothelial cells in vitro [6].

- Cell Culture: Human endothelial cells are seeded on a layer of Matrigel, a basement membrane matrix that induces tube formation.

- Drug Treatment: Cells are treated with T-araC or araC at various concentrations.

- Incubation and Fixation: After an incubation period (e.g., 6-24 hours), the cells are fixed.

- Quantification: The extent of tube formation is quantified by measuring the total length of the tubular networks in randomly chosen fields using image analysis software.

Preclinical and Combination Therapy Data

T-araC has shown excellent in vivo activity against a broad spectrum of human solid tumors and leukemia/lymphoma xenografts, a profile distinct from araC which is primarily effective against leukemias [5]. Its activity is significantly enhanced when combined with clofarabine, a nucleoside analogue used in leukemia treatment.

The table below summarizes quantitative results from key in vivo combination studies.

| Tumor Xenograft Model | Treatment | Reported Antitumor Activity |

|---|---|---|

| HCT-116 (Colon) | Clofarabine + T-araC | Dramatically superior to either agent alone [5] |

| K562 (Leukemia) | Clofarabine + T-araC | Dramatically superior to either agent alone [5] |

| HL-60 (Leukemia) | Clofarabine + T-araC | Dramatically superior to either agent alone [5] |

| RL (Lymphoma) | Clofarabine + T-araC | Dramatically superior to either agent alone [5] |

| CCRF-CEM (Leukemia) | Clofarabine + T-araC | Antagonism (90% inhibition of T-araC metabolism) [5] |

Conclusion and Further Research

4'-Thio-β-D-arabinofuranosylcytosine represents a strategic evolution in nucleoside analogue design. Its unique 4'-thio substitution confers improved metabolic stability and prolonged intracellular retention of the active triphosphate, leading to potent antitumor effects [3]. Furthermore, its newly discovered antiangiogenic activity provides a dual mechanism of action that likely underlies its superior efficacy against solid tumors compared to araC [6].

These compelling preclinical data supported the clinical development of T-araC (as OSI-7836) in patients with advanced solid malignancies [5]. The synergistic combination with clofarabine also presents a promising rationale for clinical trials in both leukemias and solid tumors [5].

References

- 1. Synthesis and structure activity relationships of... [pubmed.ncbi.nlm.nih.gov]

- 2. (PDF) Synthesis of 4 ′- Thio -β- D - arabinofuranosylcytosine ... [academia.edu]

- 3. thio-beta-D-arabinofuranosylcytosine in CEM cells [pubmed.ncbi.nlm.nih.gov]

- 4. thio-β-d-arabinofuranosylcytosine in CEM cells [sciencedirect.com]

- 5. Enhancement of the in vivo antitumor activity of clofarabine by... [link.springer.com]

- 6. Antiangiogenic activity of 4 '- thio - beta - D - arabinofuranosylcytosine . [go.drugbank.com]

thiarabine preclinical antitumor activity

Mechanism of Action and Key Advantages

Thiarabine is a deoxycytidine analog that is structurally similar to cytarabine (ara-C). Its mechanism involves cellular uptake, phosphorylation to the active triphosphate form (T-araCTP), and subsequent incorporation into DNA, which inhibits DNA synthesis and leads to cell death [1]. Key differentiating advantages include:

- Longer Intracellular Retention: The triphosphate form remains in tumor cells for an extended period [2].

- Potent DNA Synthesis Inhibition: It is a more potent chain terminator than cytarabine [2].

- Oral Bioavailability: It is effective with oral administration (approximately 16% bioavailability), allowing for once-daily dosing [2] [1].

- Less Schedule Dependency: Its antitumor activity appears to be less dependent on a specific administration schedule compared to other nucleoside analogs like gemcitabine [1].

The mechanism and key advantages of this compound are summarized below:

Preclinical Antitumor Efficacy Profile

This compound has been evaluated across a wide range of human tumor xenograft models in mice, showing a strong and broad spectrum of activity.

Activity in Hematological Malignancy Models

In multiple human leukemia and lymphoma models, this compound demonstrated superior efficacy compared to several established drugs [3]:

| Cancer Model | This compound Efficacy | Comparative Efficacy (vs. other agents) |

|---|---|---|

| HL-60 Leukemia | Curative [3] | More efficacious than ara-C, clofarabine, fludarabine, cladribine, gemcitabine [3] |

| AS283 Lymphoma | Curative [3] | " |

| CCRF-CEM Leukemia | Tumor regressions [3] | " |

| MOLT-4 Leukemia | Tumor regressions [3] | " |

| K-562 Leukemia | Tumor regressions [3] | " |

| RL Lymphoma | Tumor regressions [3] | " |

Activity in Solid Tumor Models

This compound is notably active against solid tumors, a setting where cytarabine typically has minimal effect [2] [4].

| Tumor Type | Model | Reported Outcome |

|---|---|---|

| Colon | HCT-116 | Curative [4] |

| Colon | SW-620 | Curative [4] |

| Non-Small Cell Lung (NSCL) | NCI-H23 | Curative [4] |

| Renal | CAKI-1 | Curative [4] |

| Colon | DLD-1 | Partial/Complete Regression [4] |

| Pancreatic | PANC-1 | Partial/Complete Regression [4] |

| Prostate | DU-145 | Partial/Complete Regression [4] |

Key Preclinical Experimental Protocols

The robust activity profile of this compound is established through standardized in vivo experimental methodologies.

Standard In Vivo Efficacy Protocol

This diagram outlines the typical workflow for evaluating this compound in human tumor xenograft models:

- Animal Models: Immunodeficient mice implanted subcutaneously with human cancer cell lines [4].

- Dosing Schedules: Common schedules include intraperitoneal (IP) injection once daily for nine consecutive days (q1d×9) or a more intensive schedule of three treatments per day for nine days (q4h×3/q1d×9) [4]. Activity is also seen with intravenous (IV) and oral (PO) routes [4].

- Data Analysis: Efficacy is determined by calculating tumor growth inhibition in treated (T) versus control (C) groups (%T/C). Tumor stasis is typically defined as %T/C ≤ 20%, and tumor regression refers to a reduction in tumor volume from baseline. A cure indicates no tumor recurrence after the end of treatment [4].

Combination Therapy Protocol

A key study combined this compound with clofarabine (another nucleoside analog) [5]:

- Design: this compound and clofarabine were tested alone and in combination across five different tumor models in mice [5].

- Outcome: The combination was dramatically superior, resulting in tumor regression and cures (achieving a 66% cure rate in a colorectal cancer model), even at low individual doses [5].

- Significance: This synergy suggests a promising clinical strategy, particularly as a cytarabine/clofarabine combination is already used for leukemia [5].

Conclusion for Drug Developers

This compound is a compelling drug candidate based on its broad-spectrum efficacy in hematological and solid tumor models, oral bioavailability, and synergistic potential in combination regimens. Its progression into Phase 2 trials for AML and ALL is a logical step based on this strong preclinical profile [5].

References

- 1. (OSI-7836) | inhibitor/agonist | CAS 26599-17-7 | Buy... This compound [invivochem.com]

- 2. This compound, 1-(4-Thio-β-D-arabinofuranosyl)cytosine. A ... [pubmed.ncbi.nlm.nih.gov]

- 3. of Preclinical in human leukemia and... antitumor activity this compound [pubmed.ncbi.nlm.nih.gov]

- 4. of 4′-thio-β-d-arabinofuranosylcytosine... Preclinical antitumor activity [link.springer.com]

- 5. Access Pharmaceuticals Announces Publication of ... [biospace.com]

Thiarabine and dCK Activation: A Research Overview

Thiarabine's Classification and Known Mechanisms

This compound (1-β-D-[4-thio-arabinofuranosyl]-cytosine) is a deoxycytidine analog with demonstrated exceptional antitumor activity, particularly in xenograft models [1]. Its basic mechanism of action is similar to that of cytarabine (Ara-C), but with quantitative differences that explain its superior efficacy.

The table below summarizes key established facts about this compound's relationship with dCK:

| Aspect | Description |

|---|---|

| Drug Classification | Deoxycytidine analog (structurally similar to cytarabine) [1] [2]. |

| Role of dCK | dCK is established as the rate-limiting enzyme for the initial phosphorylation of most nucleoside analog prodrugs, including gemcitabine and cytarabine [3] [4] [5]. |

| Inference for this compound | As a deoxycytidine analog, this compound is highly likely to be a substrate for dCK, which would perform its initial phosphorylation to become active [1]. |

| Key Differentiating Factors | Long retention time of its active triphosphate form in tumor cells and potent inhibition of DNA synthesis [1]. |

Pharmacological Activation of dCK

Recent research has identified that certain protein kinase inhibitors can unexpectedly activate dCK, enhancing the efficacy of nucleoside analog drugs. This represents a key modern approach to modulating dCK activity.

Experimental Identification of dCK Activators

A reverse proteomic approach was used to identify deoxycytidine kinase (dCK) as the target responsible for sensitizing cancer cells to gemcitabine when combined with masitinib [4].

Experimental Workflow:

- An NH2-modified version of masitinib was used as a probe.

- The probe was cross-linked to beads and incubated with cellular lysates from cancer cell lines (e.g., HMC-1.1, HRT18).

- Captured proteins were eluted and identified via LC-MS and database comparison.

- Specific interaction between masitinib and dCK was validated in vitro by pull-down assays and western blotting on various cell line lysates [4].

Key Findings:

- Masitinib and other TKIs (e.g., imatinib) directly bind to dCK.

- This interaction provokes a conformational-dependent activation of dCK.

- The activation increases the phosphorylation of nucleoside analogue prodrugs, counteracting resistance initiated via down-modulation of dCK [4].

The following diagram illustrates the experimental workflow and the consequential activation mechanism.

Structural Insights and Activation Mechanism

Crystal structures of dCK in complex with masitinib and imatinib revealed how these inhibitors activate dCK. The binding occurs in a dynamic functional pocket, leading to a conformational change that activates the enzyme. This allosteric activation increases the phosphorylation of dCK's physiological substrates and various nucleoside analog pro-drugs [4].

This compound in Combination Therapy

Although direct evidence for a this compound/dCK activation combination is not available in the searched literature, this compound has shown remarkable synergy in combination with another nucleoside analog, clofarabine [6].

- Experimental Model: Preclinical in vivo study in five different tumor models.

- Protocol: this compound and clofarabine were used alone and in combination in colorectal cancer and leukemia xenograft models. Efficacy was evaluated based on tumor growth inhibition and cure rates.

- Key Quantitative Results:

| Treatment | Efficacy Outcome |

|---|---|

| This compound alone | Superior tumor growth inhibition compared to clofarabine alone [6]. |

| Clofarabine alone | Less effective than this compound [6]. |

| This compound + Clofarabine | Dramatically superior efficacy; achieved tumor regression and cures (66% cure rate in one colorectal model) [6]. |

This demonstrates that this compound's activity can be significantly enhanced through rational combination strategies, a principle that likely extends to combinations with dCK activators.

Future Research Directions

The discovery that dCK can be pharmacologically activated opens new avenues for enhancing nucleoside analog therapies. Future research should focus on:

- Direct Validation: Conducting experiments to directly confirm that masitinib, imatinib, or other activators also enhance the phosphorylation and cytotoxicity of this compound.

- Structural Studies: Solving the crystal structure of dCK in complex with this compound's monophosphate form to understand its binding mode.

- Combination Trials: Exploring the clinical potential of combining this compound with a dCK activator like masitinib, especially in gemcitabine or cytarabine-resistant settings.

References

- 1. This compound, 1-(4-Thio-β-D-arabinofuranosyl)cytosine. A ... [pubmed.ncbi.nlm.nih.gov]

- 2. Design, Synthesis, Molecular Modeling and Antitumor ... [pmc.ncbi.nlm.nih.gov]

- 3. The relation between deoxycytidine kinase activity and the ... [pmc.ncbi.nlm.nih.gov]

- 4. Dual protein kinase and nucleoside kinase modulators for ... [nature.com]

- 5. Exploring the Antitumor Mechanism of High-Dose ... [mdpi.com]

- 6. Access Pharmaceuticals Announces Publication of ... [biospace.com]

Metabolic Pathways and Mechanisms of Action

References

- 1. Population Pharmacokinetics Model of Thioguanine in ... [pubmed.ncbi.nlm.nih.gov]

- 2. Thioguanosine - an overview [sciencedirect.com]

- 3. Cytarabine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Cytarabine: Uses, Interactions, Mechanism of Action [go.drugbank.com]

- 5. Structural insights into mutagenicity of anticancer ... [nature.com]

- 6. Thioguanine Dosage Guide + Max Dose, Adjustments [drugs.com]

- 7. Thioguanine, mercaptopurine: their analogs and ... [pubmed.ncbi.nlm.nih.gov]

- 8. A new technique for the analysis of metabolic pathways ... [nature.com]

- 9. Sustained effectiveness, safety and therapeutic drug ... [pmc.ncbi.nlm.nih.gov]

A Framework for Investigating Nucleoside Analog Resistance

The table below outlines common resistance mechanisms for nucleoside analogs like thiarabine, which you can use as a guide for experimental design.

| Mechanism of Resistance | Functional Consequence | Potential Investigative Assays |

|---|

| Reduced Drug Activation | Decreased intracellular conversion of the prodrug to its active cytotoxic metabolite (nucleotide analog) [1] | - Measure enzyme levels/activity of key kinases (e.g., deoxycytidine kinase).

- Quantify intracellular levels of active triphosphate metabolite via LC-MS. | | Overexpression of Efflux Transporters | Increased active export of the drug from the cell, reducing intracellular concentration [1] [2] | - Use fluorescent dye efflux assays (e.g., with Calcein-AM).

- Perform qPCR or Western Blot to analyze expression of transporters like P-glycoprotein. | | Alterations in Drug Target | Reduced binding of the active metabolite to its target (e.g., DNA polymerase or ribonucleotide reductase), allowing DNA synthesis to continue. | - Sequence candidate target genes from resistant vs. sensitive cell lines.

- Conduct enzyme activity assays in the presence of the drug. | | Enhanced DNA Repair | Increased recognition and excision of the incorporated analog from DNA, mitigating DNA damage and chain termination. | - Assess cell survival post-treatment with DNA repair inhibitors.

- Use specialized assays to measure base excision repair (BER) capacity. | | Mutations in Nucleoside Transporters | Reduced uptake of the drug into the cell [1] | - Sequence genes encoding nucleoside transporters (e.g., SLC29A1).

- Compare radiolabeled nucleoside uptake in resistant vs. parental cell lines. |

Proposed Experimental Workflow for Characterizing Resistance

You can use the following workflow to systematically identify the mechanism of resistance in your models. The diagram below outlines the key phases of this investigation.

Suggested Research Strategies and Next Steps

Given the lack of specific data on this compound, a multi-pronged investigative approach is essential.

- Explore Broader Literature: Investigate resistance mechanisms for closely related nucleoside analogs (such as cytarabine, nelarabine, or cladribine). These drugs share metabolic pathways and cellular targets, providing strong clues for this compound.

- Utilize Public Databases: Mine pharmacogenomics databases (e.g., The Cancer Genome Atlas - TCGA, Project Drive) for correlations between candidate resistance gene expression and patient survival in relevant cancers.

- Develop New Compounds: Consider strategies to overcome resistance, inspired by ongoing work in other fields. For example, researchers are developing new antibiotics with dual modes of action to circumvent resistance [3]. A similar approach could be applied to nucleoside analogs.

References

Thiarabine in Combination Therapy: Preclinical Insights

Thiarabine is a next-generation nucleoside analog that has demonstrated significant anti-tumor activity in preclinical studies. The key finding regarding its use in combination therapy is summarized in the table below.

| Combination Drug | Preclinical Model | Observed Effect | Comparative Efficacy |

|---|---|---|---|

| Clofarabine | Colorectal cancer and leukemia xenograft models | Dramatically superior antitumor activity; tumor regression and cures (66% in one model) [1]. | Superior to cytarabine/clofarabine combinations [1]. |

The following diagram illustrates the strategic rationale for combining nucleoside analogs like this compound with targeted agents, based on general principles of cancer therapy [2].

Experimental Protocol: Drug Synergy in Leukemia Models

Here is a detailed methodology for evaluating drug combinations in leukemia cell lines, adapted from a study on cytarabine and adavosertib [2]. This protocol can serve as a template for assessing this compound-based combinations.

Objective: To analyze the pharmacodynamic synergy between a nucleoside analog (e.g., this compound) and a targeted agent (e.g., a WEE1 inhibitor) in acute leukemia cell lines.

Materials and Reagents:

- Cell Lines: Human acute lymphocytic leukemia (ALL) cell lines (e.g., Jurkat Clone E6–1, CCRF-CEM).

- Drugs: this compound (or candidate drug) and combination partner (e.g., Clofarabine, targeted agent). Prepare stock solutions in suitable solvents (e.g., DMSO, saline).

- Culture Medium: RPMI 1640 supplemented with 10% FBS and 1% Antibiotic/Antimycotic.

- Assay Reagent: Alamar Blue cell viability reagent.

- Equipment: 384-well black plates, plate reader, CO2 incubator.

Procedure:

Cell Culture and Plating:

- Maintain leukemia cell lines in a logarithmic growth phase in a humidified incubator at 37°C and 5% CO2.

- Harvest and plate cells in 384-well plates at a density of 4 × 10^4 cells per 40 μL well. This density is optimized for 96-hour logarithmic growth.

Drug Treatment and Combination Matrix:

- Prepare a drug combination matrix using serial dilutions of both drugs. This involves creating a range of concentrations for Drug A (e.g., this compound) vertically and for Drug B (e.g., Clofarabine) horizontally.

- Transfer the drug dilutions to the cell plate. Include controls for no treatment (vehicle) and single-agent treatments for all concentrations.

Incubation and Viability Assay:

- Incub the plates for 96 hours.

- Add Alamar Blue reagent to each well and incubate for an additional 3 hours.

- Measure fluorescence or absorbance using a plate reader to determine cell viability.

Data and Synergy Analysis:

- Calculate the percentage of inhibition for each drug combination.

- Input the dose-response data into specialized synergy analysis software such as SynergyFinder Plus or Combenefit.

- Analyze the data using multiple reference models to quantify synergy:

- Zero Interaction Potency (ZIP): Scores > 10 indicate significant synergy [2].

- Bliss Independence

- Loewe Additivity

- Highest Single Agent (HSA)

- Generate synergy matrices (heatmaps) and combination sensitivity score (CSS) scatter plots to identify and prioritize the most synergistic drug concentration pairs for further study.

Guidance for Further Research

Given the limited publicly available data on this compound protocols, you may need to explore these avenues for more detailed information:

- Patent Deep Dive: Examine the full documents of patents like US20220241310A1 and EP3993806A4 for any supplementary experimental sections or examples [3] [4].

- Clinical Trial Registries: Search databases such as ClinicalTrials.gov for any ongoing or completed clinical trials involving this compound, which may contain detailed study protocols.

- Literature Review: Look for follow-up studies or later-phase clinical data published in oncology and pharmacology journals beyond the 2009 press release.

References

Application Note: A Flexible & Scalable Synthesis of 4'-Thionucleosides

Application Notes: Thiarabine in Preclinical Models

Introduction to Thiarabine this compound (4'-thio-ara-C) is a deoxycytidine analog where the oxygen atom in the sugar ring is replaced with sulfur [1] [2]. This modification confers several advantageous properties:

- Excellent Anticancer Activity: It has demonstrated exceptional antitumor activity against numerous human tumor xenografts in mice, superior to gemcitabine, clofarabine, or cytarabine [2].

- Oral Bioavailability: Unlike cytarabine, which requires intravenous administration, this compound is effective orally with a bioavailability of approximately 16% [2].

- Improved Pharmacokinetics: The 4'-thio modification increases the stability of the glycosidic bond, leading to a longer retention time of its active 5'-triphosphate metabolite within tumor cells and more potent inhibition of DNA synthesis [2].

General Workflow for PDX Model Establishment The diagram below outlines the key steps for establishing PDX models, a critical platform for evaluating compounds like this compound [3] [4].

Key Experimental Findings from Literature The table below summarizes quantitative data from studies involving PDX models and this compound.

| Metric | Finding/Value | Context / Model Details | Source |

|---|---|---|---|

| Antitumor Activity | Superior to gemcitabine, clofarabine, cytarabine | Against numerous human tumor xenografts in mice | [2] |

| Oral Bioavailability | ~16% | In mouse models; enables once-daily oral dosing | [2] |

| PDX Engraftment Rate | 44.8% (30/67) | In a pancreatic cancer PDX study | [4] |

| Engraftment Prognosis | Hazard Ratio for DFS: 0.239 | Successful engraftment predicted poorer patient prognosis | [4] |

| PDX Mutational Conservation | Median similarity: 0.75 | High conservation of driver mutations between primary tumors and PDXs | [3] |

Detailed Methodologies

1. PDX Model Establishment and Validation This methodology is derived from general PDX practices [3] [4].

- Tumor Implantation: Fresh tumor samples from patients (e.g., from curative resection) are minimally processed and surgically implanted into immunodeficient mice (e.g., nude mice).

- Engraftment Monitoring: Mice are monitored for tumor growth for up to two months. Successful engraftment is typically defined by tumor growth to a predefined volume (e.g., 500 mm³).

- Model Expansion and Biobanking: Upon engraftment, tumor tissue is serially passaged in mice to expand the model. Tissue is cryopreserved at early passages to create a biobank.

- Genomic Validation: Comprehensive genomic characterization (Whole Exome Sequencing and RNA-seq) of the PDX model is performed and compared to the original patient tumor to confirm it recapitulates the key mutational landscape and transcriptional profile. A high tumor purity in PDXs facilitates clearer genomic analysis [3].

2. This compound Dosing and Efficacy Study Design While exact protocols are not detailed, the pharmacology of this compound informs the study design [2].

- Dosing Route: Oral gavage.

- Dosing Regimen: Once-daily dosing is feasible based on its pharmacokinetic profile.

- Efficacy Endpoints: Tumor volume measurement over time, time to progression, and regression rates, compared to vehicle control and standard-of-care agents (e.g., cytarabine).

- Biochemical Analysis: Ex vivo analysis of tumor cells can be performed to measure the retention of this compound triphosphate and the extent of DNA synthesis inhibition.

Mechanism of Action and Experimental Workflow

The following diagram integrates this compound's mechanism of action into a potential experimental workflow for evaluation in PDX models.

Key Limitations and Considerations

- Engraftment Bias: Successful PDX engraftment is not guaranteed and may select for more aggressive tumor subclones, which is itself a prognostic indicator of poor patient survival [4].

- Model Selection: The choice of PDX model should be guided by genomic profiling to ensure the cancer type and presence of relevant drug targets align with the compound's mechanism of action [3].

Research Implications

The compelling preclinical data and unique pharmacology of this compound underscore its potential. Future research should focus on:

- Identifying predictive biomarkers of response in well-characterized PDX models.

- Exploring combination regimens to overcome resistance.

- Validating its clinical utility in specific cancer indications, particularly where its oral bioavailability and robust activity can address unmet medical needs [2].

References

- 1. A flexible and scalable synthesis of 4′-thionucleosides [pubs.rsc.org]

- 2. This compound, 1-(4-Thio-β-D-arabinofuranosyl)cytosine. A ... [pubmed.ncbi.nlm.nih.gov]

- 3. Comprehensive characterization of 536 patient-derived ... [nature.com]

- 4. Patient-derived xenograft model engraftment predicts poor ... [sciencedirect.com]

Application Notes and Protocols for Thiarabine Dosing Schedule Optimization

Introduction and Preclinical Rationale

Thiarabine (4'-thio-araC) is a deoxycytidine analog designed to overcome the limitations of its parent compound, cytarabine (Ara-C). Its core structural modification—the replacement of the furanose ring oxygen with a sulfur atom—confers significant pharmacological advantages [1]. These include exceptional antitumor activity against a broad panel of human tumor xenografts in mice, demonstrating superiority to other nucleoside analogs like gemcitabine, clofarabine, and cytarabine itself [1]. A key differentiator from cytarabine is its robust activity against solid tumors in preclinical models, suggesting a wider potential therapeutic application [1]. Furthermore, this compound offers practical dosing benefits: it is effective with once-per-day oral administration (bioavailability ~16%), a significant improvement over the typically required continuous intravenous infusion of cytarabine [1]. The long intracellular retention time of its active metabolite, this compound-triphosphate, and its potent inhibition of DNA synthesis are believed to underpin its superior efficacy [1].

Quantitative Preclinical and Clinical Data Summary

The following tables consolidate key quantitative data from preclinical and early clinical studies to inform dose and schedule selection.

Table 1: Preclinical Profile of this compound (Animal Models) [1]

| Parameter | Description/Value | Significance |

|---|---|---|

| Antitumor Activity | Superior to gemcitabine, clofarabine, cytarabine | Positions this compound as a best-in-class candidate in its category. |

| Tumor Model Efficacy | Excellent activity in hematologic and solid tumor xenografts | Suggests potential for indications beyond leukemia. |

| Route of Administration | Effective orally | Enables outpatient and convenient dosing. |

| Dosing Schedule | Effective with once-daily dosing | Improves patient convenience and compliance. |

| Oral Bioavailability | ~16% | Provides a baseline for oral formulation development. |

Table 2: Clinical Dosing Schedules from Phase 1 Trial (NCT01139151) [2]

| Parameter | Group 1 (3-Day Schedule) | Group 2 (5-Day Schedule) |

|---|---|---|

| Intervention | Drug: 3 Day this compound | Drug: 5 Day this compound |

| Dosing Schedule | Days 1-3 of each cycle | Days 1-5 of each cycle |

| Cycle Length | 3-6 weeks, based on blood cell count recovery | 3-6 weeks, based on blood cell count recovery |

| Administration | Intravenous over ~1 hour | Intravenous over ~1 hour |

| Dose Escalation | Standard 3+3 design, starting from lowest dose level | Standard 3+3 design, starting from lowest dose level |

| Primary Objective | To find the Maximum Tolerated Dose (MTD) | To find the Maximum Tolerated Dose (MTD) |

Detailed Clinical Protocol for Dose-Finding

This section outlines the core methodology from the completed Phase 1 trial in advanced hematologic malignancies, which can serve as a template for future studies [2].

Patient Population and Eligibility

- Conditions: Relapsed/refractory leukemias (AML, ALL, CLL, CML in blast crisis), poor-risk myelodysplasia (RAEB-1, RAEB-2), or chronic myelomonocytic leukemia (CMML). Patients ≥60 years with newly diagnosed AML who are not candidates for intensive chemotherapy are also eligible.

- Performance Status: ECOG performance status of 0-3.

- Prior Therapy: A washout period of ≥2 weeks for cytotoxic agents or ≥5 half-lives for non-cytotoxic agents is required. Persistent toxicities from prior chemotherapy must be ≤ Grade 1.

- Key Laboratory Values:

- Serum creatinine ≤1.3 mg/dL or creatinine clearance >40 mL/min.

- Total bilirubin ≤1.5x ULN (unless due to Gilbert's syndrome).

- ALT/AST ≤3x ULN (unless due to leukemic involvement).

- Exclusion Criteria: Uncontrolled intercurrent illness (e.g., infection, congestive heart failure); active heart disease (MI within 3 months, QTc >480 ms); receiving other standard/investigational cancer therapy; known HIV or active hepatitis.

Study Design and Drug Administration

- Overall Design: Single-center, single-group, interventional Phase 1 study.

- Dosing Groups: Patients are alternately assigned to two sequential dosing schedules (3-day vs. 5-day) in each cycle.

- Drug Administration: this compound is administered as an intravenous infusion over approximately 1 hour (±15 minutes), according to the assigned schedule.

- Dose Escalation: The study employs a traditional 3+3 dose escalation design. Sequential cohorts of patients receive escalating doses of this compound until the MTD is established, defined as the highest dose at which fewer than 2 out of 6 patients experience a dose-limiting toxicity (DLT) in the first cycle [2].

Assessment and Monitoring Schedule

- Routine Blood Tests (~2 tablespoons, for routine hematology and chemistry) are performed 1-2 times per week.

- ECG is required within 2 days prior to each new cycle.

- Adverse Event and Concomitant Medication assessment occurs at every study visit.

- Bone Marrow Aspiration is performed as clinically indicated to assess disease status.

- Dose-Limiting Toxicity (DLT) Evaluation occurs during the first treatment cycle.

Endpoints

- Primary Endpoint: Maximum Tolerated Dose (MTD) of this compound for each schedule (3-day and 5-day).

- Secondary Endpoints: Safety profile, pharmacokinetic parameters, and preliminary antitumor activity.

Signaling Pathways and Mechanism of Action

The biochemical pharmacology of this compound, while similar to cytarabine, has key quantitative differences. The following diagram illustrates its proposed intracellular mechanism of action, based on its known structure as a nucleoside analog and insights from related compounds like cytarabine [1] [3].

Diagram 1: Proposed mechanism of action of this compound. After cellular uptake, this compound is phosphorylated to its active triphosphate form, which is incorporated into DNA, leading to DNA damage and ultimately apoptosis. The long intracellular retention of the triphosphate form is a key differentiator [1].

Modern Dose Optimization Strategies and Future Directions

The historical development of this compound relied on the MTD-based 3+3 trial design. However, contemporary oncology drug development, especially for targeted agents, has moved beyond this paradigm. Regulatory guidance now emphasizes dose optimization to maximize the benefit-risk ratio [4] [5].

Limitations of the 3+3/MTD Paradigm

The 3+3 design, developed for cytotoxic chemotherapies, has significant drawbacks when applied to modern agents [5]. It focuses exclusively on short-term toxicity (DLTs in the first cycle) and does not formally assess efficacy during dose escalation. This often results in doses that are poorly tolerated over longer treatment durations, as evidenced by nearly 50% of patients in late-stage trials of small molecule therapies requiring dose reductions [5]. Furthermore, this paradigm fails to identify the minimum effective dose (MED) or the optimal biological dose (OBD), which for many targeted therapies may be lower than the MTD, offering similar efficacy with improved tolerability [6] [7].

Application of Project Optimus Principles to this compound

The FDA's Project Optimus initiative calls for a reform in oncology dose selection. For this compound's future development, the following strategies are critical [4] [5] [7]:

- Implement Novel Trial Designs: Use model-informed drug development (MIDD) and adaptive trial designs (e.g., Bayesian optimal interval design, model-based escalation) that allow for more efficient dose escalation and incorporation of efficacy and pharmacokinetic data.

- Characterize Exposure-Response Relationships: Conduct rigorous pharmacokinetic-pharmacodynamic (PK/PD) analyses early in development. Establish the relationship between drug exposure (AUC, C~min~), target engagement, efficacy (e.g., ctDNA reduction, tumor response), and safety (e.g., specific adverse events).

- Compare Multiple Doses: In later-phase trials, directly compare two or more doses (e.g., the MTD and a lower dose) in a randomized fashion to identify the dose with the optimal benefit-risk profile.

- Incorporate Patient-Centric Endpoints: Evaluate convenience (e.g., oral dosing), quality of life, and the burden of chronic toxicities, moving beyond the classic MTD definition.

Exploration of Combination Therapy

Preclinical data strongly supports the investigation of this compound in combination regimens. The combination of this compound with clofarabine has shown dramatically superior efficacy to either agent alone in xenograft models, including tumor regression and cures (66% in a colorectal cancer model) [8]. This synergy was observed even at low doses, suggesting a potential for enhanced efficacy with a reduced side-effect profile. Future clinical protocols should explore such rational combinations, guided by mechanistic insights and robust preclinical synergy data.

Conclusion

This compound is a promising nucleoside analog with a strong preclinical rationale, characterized by excellent antitumor activity, oral bioavailability, and a convenient once-daily dosing schedule. Early clinical trials have established a foundation for its safety and dosage. The path forward for this compound's development lies in embracing modern dose optimization strategies as outlined by regulatory initiatives like Project Optimus. By employing model-informed drug development, characterizing exposure-response relationships, and validating its efficacy in randomized trials, developers can fully realize its potential to offer a superior therapeutic option for patients with hematologic malignancies and solid tumors.

References

- 1. This compound, 1-(4-Thio-β-D-arabinofuranosyl)cytosine. A ... [pubmed.ncbi.nlm.nih.gov]

- 2. 4'-Thio-araC (this compound) in Advanced Hematologic Malignancies ... [trial.medpath.com]

- 3. Cytarabine-induced destabilization of MCL1 mRNA and ... [sciencedirect.com]

- 4. Dose Optimization in Oncology Drug Development [pmc.ncbi.nlm.nih.gov]

- 5. Key Considerations for Improving Dosage Optimization in ... [aacr.org]

- 6. Improving the Dosing Schedules of Targeted Anticancer ... [pmc.ncbi.nlm.nih.gov]

- 7. Strategies for Dose Selection in Oncology Drug Development [caidya.com]

- 8. Access Pharmaceuticals Announces Publication of ... [biospace.com]

Application Note: Scalable, De Novo Synthesis of a 4'-Thionucleoside Scaffold

This protocol outlines a modern, de novo synthesis for constructing 4'-thionucleosides, as reported in a 2024 publication [1]. The described route is designed to be flexible and scalable, providing a robust foundation for the production of various 4'-thionucleoside analogues, including precursors to active pharmaceutical ingredients like thiarabine.

Background and Rationale 4'-Thionucleosides (thNAs) are an important class of nucleoside analogues where the endocyclic oxygen atom is replaced with sulfur. This modification can profoundly improve metabolic stability, pharmacokinetic properties, and biological activity against cancers and viral infections [1]. This compound (4'-thio-araC), for example, is a deoxycytidine analog noted for its excellent oral bioavailability and robust anticancer activity, outperforming cytarabine in preclinical models [2]. The traditional synthesis of these compounds often relies on a pre-formed, protected 4-thioribose sugar. The protocol here utilizes a more convergent, de novo approach starting from heteroaryl acetaldehydes, which avoids the lengthy sugar preparation and supports the synthesis of C2'-modified analogs [1].

Key Synthetic Pathway and Workflow The synthesis begins with an α-fluorination and aldol reaction (αFAR) product. The general workflow for converting this intermediate into the 4'-thionucleoside involves a sequence of four key steps: protection, stereoselective reduction, activation, and a double displacement cyclization. The following diagram illustrates this logical flow from the keto fluoride starting material to the final thionucleoside product.

Detailed Experimental Protocol

Starting Material

- Compound 17/22e (TBS-protected keto fluoride): Prepared on a 100 g scale via a previously reported α-fluorination and aldol reaction (αFAR). This material is a stable solid that can be stored for months without significant degradation [1].

Step 1: Protection of the Secondary Alcohol

- Reaction: Take the αFAR product 17 and protect the secondary alcohol as a tert-butyldimethylsilyl (TBS) ether.

- Notes: This step is crucial for achieving the correct 1,3-anti diastereoselectivity in the subsequent reduction.

Step 2: Stereoselective Carbonyl Reduction

- Reducing Agent: Use L-selectride (1.0 M solution in THF).

- Objective: Reduce the carbonyl group of the TBS-protected intermediate.

- Outcome: This reduction proceeds with high 1,3-anti selectivity, which is essential for the subsequent invertive cyclization. The 1,3-anti diol is obtained as the major product [1].

Step 3: Activation via Mesylate Formation

- Reagents: Use methanesulfonyl chloride (MsCl) and an appropriate base (e.g., triethylamine) in an inert solvent like dichloromethane (DCM).

- Product: The resulting diol is converted to the key fluoro mesylate intermediate (15).

- Yield & Scale: This three-step sequence (Protection-Reduction-Mesylation) from compound 17 reliably provides the fluoro mesylate 15 in 75% overall yield and has been executed on a 50.0 g scale [1].

Step 4: Double Displacement and Cyclization

- Reagents: Use sodium hydrosulfide (NaSH) in DMSO as the solvent.

- Conditions: Heat the reaction mixture to 100°C.

- Mechanism: The reaction involves a one-pot double displacement (SN2) where the sulfide nucleophile first displaces the fluoride anion, and the resulting thiolate then intramolecularly displaces the mesylate group, forming the 4'-thionucleoside ring.

- Product: This step yields the orthogonally protected 4'-thionucleoside 16.

- Yield: The cyclization proceeds in approximately 61% yield [1].

Step 5: Deprotection to Free Nucleoside

- Reagents: Treat the protected thionucleoside 16 with 4 M HCl in methanol.

- Objective: Simultaneously remove the acetonide and silyl protecting groups.

- Result: This affords the final 4'-thio-5-methyluridine in high purity [1].

Quantitative Data Summary

The table below summarizes the yields and scalability for the key steps in this synthetic sequence.

| Step | Input Compound | Output Compound | Key Reaction Conditions | Yield | Demonstrated Scale |

|---|---|---|---|---|---|

| 1-3 Sequence | 17 (αFAR product) | 15 (Fluoro mesylate) | TBS protection, L-selectride reduction, Mesylation | 75% (over 3 steps) | 50.0 g starting from 22e [1] |

| 4. Cyclization | 15 (Fluoro mesylate) | 16 (Protected thNA) | NaSH, DMSO, 100°C | ~61% | 59.0 g input to 21.0 g product [1] |

| 5. Deprotection | 16 (Protected thNA) | 4'-thio-5-methyluridine | 4 M HCl, MeOH | Not specified | 21.0 g input [1] |

Critical Methodological Notes for Researchers

- Solvent is Crucial: Initial attempts to perform the double displacement in DMF failed, even at elevated temperatures. DMSO was identified as the optimal solvent for efficient cyclization with NaSH [1].

- Nucleobase Stability: When applying this protocol to uracil-containing substrates (e.g., 23a), significant cleavage of the nucleobase was observed under standard conditions. A Design of Experiment (DOE) optimization is recommended for such sensitive substrates. For uracil, optimized conditions (~0.3 M concentration, 115°C, 3 hours) increased the yield of 24a to 47% [1].

- Scope and Limitations: This methodology has been successfully applied to various nucleobases, including thymine, pyrazole, and benzoyl-protected adenosine, yielding the corresponding thNAs (24a-d) in good yields. However, the synthesis of cytosine and guanine analogues was not explored due to challenges in preparing their initial aldol products [1].

Context and Application to this compound

This compound is a potent 4'-thio analogue of cytarabine (ara-C). Its superior activity is attributed to factors like excellent oral bioavailability (~16%), once-daily dosing potential, long intracellular retention of its active triphosphate form, and potent inhibition of DNA synthesis [2]. The scalable synthesis of its 4'-thionucleoside core, as described herein, is a critical step in its production. Furthermore, this compound shows promising synergistic effects in combination with other anticancer agents like clofarabine, where preclinical studies demonstrated tumor regression and cures in xenograft models [3] [4].

References

- 1. A flexible and scalable synthesis of 4′-thionucleosides [pmc.ncbi.nlm.nih.gov]

- 2. This compound, 1-(4-Thio-β-D-arabinofuranosyl)cytosine. A ... [pubmed.ncbi.nlm.nih.gov]

- 3. Preclinical combination therapy of this compound plus various ... [pubmed.ncbi.nlm.nih.gov]

- 4. Access Pharmaceuticals Announces Publication of ... [biospace.com]

Preclinical Antitumor Profile of Thiarabine

The following table summarizes the key in vivo and in vitro findings on Thiarabine's efficacy against various cancer models, primarily derived from a 2015 review [1].

| Evaluation Model | Findings/Activity | Comparative Agents |

|---|---|---|

| In Vivo (Human Tumor Xenografts in Mice) | "Exceptional antitumor activity" against numerous models; superior to comparators [1]. | Cytarabine, Gemcitabine, Clofarabine |

| In Vivo (Administration) | Effective with oral administration; once-daily dosing [1]. | Cytarabine (requires IV, twice-daily) [1] |

| Oral Bioavailability | Approximately 16% [1]. | Not specified |

| In Vitro (Mechanism) | Long retention of 5'-triphosphate in tumor cells; potent inhibition of DNA synthesis [1]. | Cytarabine |

This compound has been evaluated in several phase I clinical trials for hematologic malignancies and solid tumors, showing encouraging results in heavily pretreated patients [1] [2].

Synthetic Protocol for 4'-Thionucleosides

The novel synthetic route below provides a flexible and scalable method for producing 4'-thionucleosides, the class of compounds to which this compound belongs. This de novo synthesis avoids the need for a pre-formed sugar moiety [3].

Key Steps and Optimized Conditions [3]:

- Starting Material: The process begins with α-heteroaryl acetaldehydes, where the nucleobase is already attached.

- Key Reaction (αFAR): A one-pot α-fluorination and aldol reaction is the cornerstone of this synthesis, efficiently building the sugar ring skeleton.

- Stereocontrol: A TBS-protection/L-Selectride reduction sequence ensures the required 1,3-anti diastereoselectivity for correct cyclization.

- Cyclization: The key cyclization to form the 4'-thio ring system is achieved via a double displacement reaction using sodium hydrosulfide (NaSH) in DMSO at 100-115°C.

- Scalability: Demonstrated on a multigram scale starting from 50.0 g of the αFAR product 22e, yielding 59.0 g of the key fluoro mesylate intermediate 15 [3].

Research Implications and Future Directions

The potent in vivo activity and oral bioavailability of this compound position it as a strong candidate to replace cytarabine in certain treatment regimens, notably Acute Myelogenous Leukemia (AML) [1]. The development of robust, scalable synthetic protocols is crucial for advancing these promising nucleoside analogues.

Future work should focus on:

- Defining standardized in vivo dosing protocols for different animal models.

- Further elucidating the complete metabolic pathways and resistance mechanisms.

- Exploring combination therapies with other anticancer agents.

References

Application Note: Protocol for Thio-Modified Nucleoside Incorporation into Oligonucleotides

Introduction to Oligonucleotide Functionalization

Oligonucleotide functionalization through the incorporation of modified nucleosides represents a cornerstone technique for developing advanced therapeutics and research tools. Specific functional groups—including terminal phosphomonoesters or enhanced reactivity sites on purine/pyrimidine building blocks—serve as attachment points for reporters, drug derivatives, or chemically reactive species [1]. The incorporation of thio-modified nucleosides, such as thiarabine, enables the creation of oligonucleotides with enhanced nuclease resistance, altered binding properties, and novel therapeutic functions.

Current market analysis indicates robust growth in the oligonucleotide synthesis sector, valued at USD 7.78 billion in 2024 and projected to reach USD 21.62 billion by 2035, representing a compound annual growth rate (CAGR) of 9.75% [2]. This growth is largely driven by increasing adoption of oligonucleotide-based drugs, which hold the largest market share within the product segment [2].

Materials and Reagents

The experimental workflow for thio-modified nucleoside incorporation requires the following specialized materials:

- Phosphoramidite Chemistry Reagents: DNA phosphoramidites including adenine, cytidine, guanine, and thymine derivatives; activator solution (0.25 M 5-ethylthio-1H-tetrazole in acetonitrile); oxidizing solution (0.02 M iodine in THF/pyridine/water); capping solution A (phenoxyacetic anhydride in THF/pyridine) and B (10% 1-methylimidazole in THF/pyridine) [3] [1]

- Sulfurizing Reagent: 3H-1,2-benzodithiol-3-one 1,1-dioxide as an improved sulfur-transfer reagent for phosphorothioate linkage formation [1]

- Solid Supports: Controlled pore glass (CPG) or polystyrene beads with appropriate first nucleoside attached [3]

- Solvents: Anhydrous acetonitrile, dichloromethane, and other HPLC-grade solvents

- Deprotection Reagents: Aqueous ammonium hydroxide or methylamine for cleavage from solid support and removal of protecting groups

- Purification Materials: HPLC columns (C18 reverse-phase, ion-exchange) and mobile phase buffers [3]

Experimental Workflow

The following diagram illustrates the complete experimental workflow for incorporating thio-modified nucleosides into oligonucleotides:

Step-by-Step Protocol

Solid-Phase Synthesis Setup

Begin by placing the appropriate solid support (typically 1 μmol scale) in a DNA synthesizer column. Prime the system with phosphoramidite solutions (0.1 M in anhydrous acetonitrile) and activator solution. For thio-modified incorporation, prepare a separate phosphoramidite solution of the thio-modified nucleoside (e.g., this compound phosphoramidite) at 0.1 M concentration in anhydrous acetonitrile [3] [1].

Automated Synthesis Cycle

The synthesis follows a four-step cycle repeated for each nucleotide addition:

Step 1: Detritylation - Flush with 3% trichloroacetic acid in dichloromethane (2 × 30 s) to remove the 5'-dimethoxytrityl (DMT) protecting group. Monitor detritylation efficiency by measuring the orange DMT cation effluent at 495 nm [1].

Step 2: Coupling - Deliver the appropriate phosphoramidite (4 × 10 s pulse) simultaneously with the activator solution to the column. For thio-modified positions, use the thio-modified nucleoside phosphoramidite instead of standard phosphoramidite. Extend coupling time to 60 s for modified nucleosides to ensure high coupling efficiency (>98%) [1].

Step 3: Capping - Introduce cap mix A and B sequentially (2 × 5 s each) to acetylate any unreacted 5'-OH groups, preventing deletion sequences. This step is crucial for maintaining sequence integrity when incorporating expensive modified nucleosides [1].

Step 4: Oxidation/Thiation - For standard phosphate bonds, use standard oxidizing reagent (2 × 15 s). For thiophosphate linkage formation at predetermined positions, substitute with sulfurizing reagent (0.05 M 3H-1,2-benzodithiol-3-one 1,1-dioxide in acetonitrile, 2 × 30 s) [1].

Cleavage and Deprotection

After completing the sequence:

- Cleave oligonucleotide from support using ammonium hydroxide/methylamine (1:1 v/v, 1 mL, 30 min at room temperature)

- Heat mixture to 65°C for 30 min to remove base protecting groups

- Cool and evaporate supernatant to dryness under vacuum

- Resuspend in sterile water for purification [1]

Purification and Analysis

- Purification: Use reverse-phase HPLC (C18 column, 4.6 × 250 mm) with 0.1 M triethylammonium acetate (TEAA) buffer, pH 7.0, and acetonitrile gradient (5% to 30% over 30 min) at 1 mL/min flow rate [3] [1].

- Analysis: Employ UPLC/MS for identity confirmation and purity assessment. Typical purity should exceed 95% for research applications [3].

- Desalting: Use size-exclusion chromatography or ethanol precipitation for final desalting before application studies.

Quality Control and Analytical Techniques

Establishing rigorous quality control is essential for thio-modified oligonucleotides. The following table summarizes key analytical parameters and methodologies:

| Analytical Parameter | Methodology | Acceptance Criteria | Reference Method |

|---|---|---|---|

| Identity Confirmation | LC-MS with electrospray ionization | Mass accuracy within ±5 Da of theoretical | [3] |

| Purity Assessment | RP-HPLC/UPLC (UV detection at 260 nm) | >95% pure (main peak) | [3] |

| Thio-Modification Efficiency | IP-RP-HPLC with UV detection | Single dominant peak with <5% failure sequences | [1] |

| Stability Testing | Long-term/accelerated stability studies | >90% intact oligonucleotide after 4 weeks at 4°C | [3] |

| Stoichiometry Confirmation | CE and 31P NMR | Correct base ratio and thiophosphate content | [1] |

Applications and Case Studies

Thio-modified oligonucleotides incorporating analogs like this compound have demonstrated significant potential across multiple therapeutic areas:

Therapeutic Applications: The oligonucleotide therapeutics market shows strong growth, with North America leading at 39.8% revenue share in 2024 [2]. Recent FDA approvals include Tryngolza (olezarsen) for familial chylomicronemia syndrome and Amondys 45 (casimersen) for Duchenne muscular dystrophy, demonstrating regulatory acceptance of oligonucleotide therapies [4].

Research Applications: Dominated the market with 28.7% revenue share in 2024 [2]. Thio-modified oligonucleotides serve as crucial tools in PCR, sequencing, and gene silencing applications, where enhanced nuclease resistance improves experimental reliability.

Delivery Challenges: Efficient delivery remains a significant hurdle, with current research focusing on lipid nanoparticles (LNPs) and viral vectors to protect oligonucleotides from degradation and enhance cellular uptake [4].

Troubleshooting Guide

Common issues and solutions in thio-modified oligonucleotide synthesis:

- Low Coupling Efficiency: Ensure phosphoramidites are fresh and properly dissolved in anhydrous acetonitrile. Increase coupling time for bulky thio-modified nucleosides.

- Incomplete Sulfurization: Freshly prepare sulfurizing reagent and increase contact time to 45-60 seconds per cycle.

- Reduced Purity: Implement more stringent capping procedures and consider double-coupling for difficult sequences.

- Scale-Up Challenges: Transition from mg-level R&D to kg-level GMP production requires specialized facilities, with companies like Agilent investing $725 million to expand manufacturing capacity [2].

Conclusion

The incorporation of thio-modified nucleosides such as this compound into oligonucleotides represents a sophisticated yet accessible methodology for creating advanced research reagents and therapeutic candidates. Following the detailed protocol outlined above—emphasizing proper sulfurization techniques, rigorous purification, and comprehensive quality control—enables researchers to reliably produce high-quality thio-modified oligonucleotides.

As the oligonucleotide therapeutics market continues its rapid expansion—projected to reach $21.62 billion by 2035—mastering these modification techniques becomes increasingly valuable for drug development professionals seeking to create targeted therapies for genetic disorders, oncology, and other disease areas with high unmet medical needs [2] [4].

References

- 1. Functionalization of Oligonucleotides by the Incorporation of... [link.springer.com]

- 2. Synthesis Market Valuation and Future Projections to... Oligonucleotide [vantagemarketresearch.com]

- 3. Drug Development - Hybio Oligonucleotide [hybio.com]

- 4. Therapeutics Market Oligonucleotide : Advancements... Research 2025 [finance.yahoo.com]

General Strategies for Synthesis Yield Improvement

The table below summarizes common issues and solutions for improving yield in biological synthesis, which can be adapted for thiarabine production.

| Issue Category | Specific Problem | Potential Solution | Relevant System |

|---|---|---|---|

| Protein Solubility & Activity | Low solubility of synthesized product | Use chaperone-enriched cell extracts (e.g., GroES/EL, DnaK/DnaJ/GrpE systems) [1]. | Cell-free protein synthesis [1] |

| Low cell-killing activity of product | Co-express immunity proteins or other stabilizing factors during synthesis [1]. | Cell-free protein synthesis [1] | |

| Genetic & Template Design | Incomplete or failed transcription | Ensure DNA template is linearized correctly and is free of contaminants like salts or ethanol [2]. | In vitro transcription [2] |

| For GC-rich templates, decrease the reaction temperature to aid in transcription [2]. | In vitro transcription [2] | ||

| Low number of colonies in SDM | Increase template DNA amount, use a temperature gradient for PCR, or add DMSO for GC-rich regions [3]. | Site-directed mutagenesis [3] | |

| Reaction Conditions | Incorrect restriction digestion | Confirm enzyme activity and storage conditions; check for methylation sensitivity (DAM/DCM); optimize enzyme-to-DNA ratio [4]. | Restriction digestion [4] |

| "Star activity" (off-target cleavage) | Avoid high glycerol concentration (>5%), high enzyme-to-DNA ratio, and non-optimal buffers [4]. | Restriction digestion [4] |

Optimizing Production: A Workflow for Yield Improvement

For a more systematic approach, you can guide users through a logical troubleshooting workflow. The following diagram outlines this process.

Methodologies for Key Optimization Experiments

To make the guidance actionable, here are detailed protocols for two key strategies mentioned in the workflow.

1. Using Chaperone-Enriched Extracts to Improve Solubility [1]

- Objective: To increase the fraction of correctly folded, soluble product.

- Materials: E. coli strain (e.g., BL21 Star (DE3)), chaperone plasmids (e.g., pGro7 for GroES/EL system), L-arabinose for induction.

- Protocol:

- Transform the chaperone plasmid into your E. coli expression host.

- Grow a 1L culture in 2xYTPG medium with appropriate antibiotics to an OD₆₀₀ of 0.5.

- Induce chaperone expression by adding L-arabinose to a final concentration of 0.5 mg/mL.

- Continue growing the cells to an OD₆₀₀ of 3.0, then harvest by centrifugation.

- Wash the cell pellet with cold S30 buffer and resuspend for sonication.

- Prepare the crude extract via sonication and centrifugation, as per standard CFPS methods [1].

- Use this chaperone-enriched extract for your synthesis reaction.

2. Optimizing DNA Template for Efficient Transcription [2] [4]

- Objective: To ensure the DNA template is optimal for high-yield synthesis.

- Protocol:

- Check Template Quality: Precipitate your DNA template with ethanol to remove contaminants like salts or carryover reagents. Resuspend in clean, nuclease-free water [2].

- Verify Linearization: If using a linear template, run an aliquot on an agarose gel to confirm complete digestion. Use restriction enzymes that produce 5' overhangs or blunt ends to prevent aberrant transcript elongation [2].

- Assess Flanking Bases: If the recognition site for transcription is near the end of the template, ensure a sufficient number of flanking bases (consult enzyme supplier tables, typically 5+ bases are recommended) [4].

- Check for Methylation: If using a plasmid from a dam+/dcm+ E. coli strain, be aware that DAM/DCM methylation might block certain restriction enzymes. If this interferes with your process, transform your plasmid into a methylation-negative strain like E. coli GM2163 [4].

References

- 1. Optimizing Cell-Free Protein Synthesis for Increased Yield ... [mdpi.com]

- 2. In Vitro Transcription: Common Causes of Reaction Failure [promegaconnections.com]

- 3. Useful Site-Directed Mutagenesis Tips for Troubleshooting [bitesizebio.com]

- 4. Troubleshooting Common Issues with Restriction Digestion ... [thermofisher.com]

thiarabine metabolic stability issues

FAQs and Troubleshooting Guides

Here are common questions and solutions regarding metabolic stability experiments:

Q1: What are the primary reasons for a disconnect between in vitro metabolic stability data and in vivo results?

A disconnect can arise from several factors:

| Potential Cause | Description | Troubleshooting Tips |

|---|---|---|

| Extrahepatic Metabolism | Metabolism occurs in tissues other than the liver (e.g., intestine, kidneys) [1]. | Investigate stability in other tissue systems (e.g., intestinal S9 fractions). |

| Active Transport | Active influx or efflux of the drug across hepatocyte membranes alters intracellular concentration [1]. | Incorporate transporter inhibition studies; use suspended hepatocytes which retain some transporter functions. |

| Vendor Sourcing of Microsomes | Different vendors' liver microsomes can have varying enzyme levels and activities, leading to different results [2]. | Standardize vendor for consistency; if discrepancies arise, cross-validate results with a second vendor. |

| Inter-individual Variability | Natural differences in enzyme expression between donor livers [1]. | Use pooled microsomes or hepatocytes from multiple donors to average out variability. |

Q2: Our lead compound showed high stability in Tier I screening but was rapidly cleared in a rat PK study. What could have gone wrong?

This is a classic "false stable" scenario. The issue may lie in the metabolic pathway not being fully represented in your initial assay [2].

- Investigate Vendor Differences: As a case study from NCATS showed, a compound stable in one vendor's rat liver microsomes (Corning-Gentest) was rapidly metabolized by another's (Xenotech) due to differing cytochrome P450 activities [2].

- Actionable Steps:

- Repeat the in vitro stability assay using microsomes from a different vendor.

- Perform Metabolite Identification (Met ID): Incubate the compound with both vendors' microsomes and use UPLC-MS/MS to look for vendor-specific metabolites [2].

- Escalate to Tier II Assays: Move from a single-point assay to a multi-point, multi-species assay for a more detailed profile [2].

Q3: What are the best practices for ensuring high-quality, reproducible metabolic stability data?

- Use a Sensitive and Robust LC-MS/MS Method: This is critical for accurate quantification of the parent compound and metabolite identification [1].

- Control Critical Assay Conditions: Maintain precise timing, temperature (37°C), and pH [3].

- Include Appropriate Controls: Always use a boiled hepatocyte preparation as a negative control to confirm that substrate loss is due to enzymatic activity [3].

- Integrate Other ADME Screens: Combine metabolic stability data with screens for enzyme inhibition and other properties for a holistic view [1].

Experimental Protocol: Assessing Metabolic Stability in Suspension Cryopreserved Hepatocytes

This detailed methodology is adapted from a standard protocol [3].

1. Materials and Reagents

- Cryopreserved Hepatocytes (for suspension use)

- Incubation Medium (e.g., Williams' Medium E with serum-free supplement)

- Test Article and Positive Control stocks (e.g., 1 mM in DMSO)

- Stop Solution (e.g., acetonitrile)

- 12-well non-coated plates

- Equipment: 37°C water bath, 37°C / 5% CO2 humidified incubator, orbital shaker inside incubator, LC-MS/MS system [3].

2. Protocol Workflow The following diagram outlines the key steps in the experimental procedure:

3. Data Analysis

- In vitro half-life (t₁/₂): Determine by regression analysis of the natural logarithm of the percent parent remaining versus time curve.

- Intrinsic clearance (CLᵢₙₜ,ᵢₙ ᵥᵢₜᵣₒ): Calculate using the formula: CLᵢₙₜ,ᵢₙ ᵥᵢₜᵣₒ = (0.693 / t₁/₂) * (V / N), where V is the incubation volume (e.g., 1 mL) and N is the number of hepatocytes per well (e.g., 0.5 x 10⁶ viable cells) [3].

Decision Guide for Unexplained Metabolic Instability

When you encounter unstable compounds, this decision tree can help guide your investigation:

References

overcoming thiarabine resistance

Frequently Asked Questions

Q1: What are the primary mechanisms of resistance to thiopurine drugs?

- A: A key mechanism is variable metabolic inactivation. The enzyme Thiopurine S-methyltransferase (TPMT) methylates and inactivates thiopurine drugs [1] [2]. High TPMT activity can lead to rapid drug inactivation, resulting in therapeutic resistance [2]. Conversely, low TPMT activity causes drug accumulation and increased risk of toxicity, particularly myelosuppression [3] [2].

Q2: Which genes should I genotype to predict thiopurine sensitivity?

- A: Pre-treatment genotyping of TPMT and NUDT15 is highly recommended [3]. Polymorphisms in these genes are major predictors of toxicity. The following table summarizes the clinical consequences:

| Gene | Enzyme Function | Consequence of Genetic Deficiency | Primary Risk |

|---|---|---|---|

| TPMT | Inactivates thiopurine drugs via S-methylation [2] | Accumulation of active cytotoxic metabolites [2] | Myelosuppression, leukopenia [3] [2] |

| NUDT15 | Metabolizes active thiopurine nucleotides [3] | Accumulation of active cytotoxic nucleotides [3] | Leukopenia, myelosuppression (especially in Asian populations) [3] |

- Q3: Which other drugs can interact with thiopurine metabolism?

- A: Several drugs can inhibit TPMT or interact with the same metabolic pathway, potentially altering efficacy and toxicity.

- Allopurinol (a xanthine oxidase inhibitor) also inhibits TPMT, which can increase the utility and toxicity of 6-mercaptopurine [2].

- Methotrexate and sulfasalazine have been identified through molecular docking as potential inhibitors that may bind to the TPMT co-factor site [1].

- Telmisartan (an antihypertensive) has been shown in silico to bind tightly to TPMT's active site, suggesting a potential for drug-drug interactions that could impair thiopurine inactivation [4].

- A: Several drugs can inhibit TPMT or interact with the same metabolic pathway, potentially altering efficacy and toxicity.

Experimental Protocols & Strategic Approaches

Protocol: Genotyping for TPMT and NUDT15

Objective: To identify patients or research subjects with genetic polymorphisms that predispose them to thiopurine toxicity, allowing for dose personalization [3].

Materials:

- DNA sample (from whole blood or saliva).

- PCR reagents, primers for TPMT and NUDT15 variants.

- Gel electrophoresis equipment or real-time PCR system.

Methodology:

- DNA Extraction: Isolate genomic DNA from the patient sample using a standard commercial kit.

- Amplification: Perform PCR amplification of the key genetic regions of TPMT (*2, *3A, *3C are common variants) and NUDT15 (especially the C415T variant) [3].

- Variant Detection: Analyze the PCR products using a validated method such as:

- Sanger Sequencing: For definitive identification of known and novel variants.

- Restriction Fragment Length Polymorphism (RFLP): If the variant alters a restriction enzyme site.

- Real-time PCR with TaqMan Probes: For high-throughput and rapid genotyping.

- Interpretation:

- Normal Homozygous: Standard starting dose is acceptable.

- Heterozygous (Intermediate Activity): Consider a reduced starting dose (e.g., 30-50% reduction).

- Variant Homozygous (Low Activity): Avoid thiopurine therapy or use drastically reduced doses with extreme caution [3].

Strategy: Investigating Alternative Mechanisms of Action

Rationale: Beyond its classic role in inhibiting purine synthesis, azathioprine's active metabolite (6-thioguanine) can block T-cell costimulation by binding to the small GTPase Rac1, leading to apoptosis of activated T-cells [5]. This pathway may be leveraged to overcome resistance rooted purely in antiproliferative mechanisms.

Experimental Approach:

- In Vitro T-Cell Assays: Activate human T-lymphocytes in the presence of CD28 costimulation and increasing concentrations of 6-thioguanine (6-TG). Measure apoptosis rates via flow cytometry (Annexin V/PI staining) and assess downregulation of the anti-apoptotic protein Bcl-xL via Western blot [5].

Thiopurine Drug Metabolism and Resistance Pathways

The following diagram illustrates the key metabolic pathways of thiopurine drugs and the primary sites where resistance and toxicity can occur.

Key Insights from the Pathway:

- Competitive Pathways: Activation (to 6-Thioguanine Nucleotides) and inactivation (by TPMT) are competing metabolic pathways [2].

- Resistance: High TPMT activity shunts the drug toward inactivation, leading to therapeutic resistance [2].

- Toxicity: Low TPMT or NUDT15 activity causes excessive accumulation of active 6-Thioguanine nucleotides, leading to dose-limiting toxicity like myelosuppression [3] [2].

- Alternative Action: The active metabolites can also induce immunosuppression through a non-genomic mechanism by blocking CD28-mediated T-cell costimulation, a potential alternative target [5].

Troubleshooting Guide for Common Scenarios

| Research Problem | Possible Cause | Suggested Investigation |

|---|---|---|

| Lack of efficacy in cell culture/animal model | High TPMT expression leading to rapid drug inactivation [1] [2] | Measure TPMT enzyme activity or mRNA expression; use a TPMT inhibitor (e.g., allopurinol) in combination [2]. |

| Unexplained, severe cytotoxicity in vitro | Underlying TPMT or NUDT15 deficiency in the cell line or model system [3] | Genotype the cell line for TPMT/NUDT15 variants; lower the drug concentration by 1-2 logs. |

| Efficacy loss after initial response | Upregulation of TPMT or other drug efflux transporters. | Perform longitudinal gene expression analysis; test combination therapy with other immunosuppressants [3]. |

| Discrepancy between in vitro and in vivo results | Drug-drug interactions (e.g., with methotrexate, telmisartan) inhibiting TPMT in vivo [1] [4]. | Review co-administered drugs; perform in vitro assays with the suspected interacting drug. |

References

- 1. Thiopurine S-methyltransferase - An important intersection ... [pubmed.ncbi.nlm.nih.gov]

- 2. - Wikipedia Thiopurine methyltransferase [en.wikipedia.org]

- 3. Perspectives in clinical research on Azathioprine for steroid ... [frontiersin.org]

- 4. Mechanistic Insights into the Cofactor Binding Dynamics ... [sciencedirect.com]

- 5. Azathioprine: old drug, new actions - PMC [pmc.ncbi.nlm.nih.gov]

Key Factors Affecting Thiopurine Metabolite Stability

The table below summarizes the key stability factors for thiopurine metabolites, primarily identified from studies on compounds like 6-thioguanine nucleotides (6-TGN) [1].

| Factor | Impact on Stability | Recommendations |

|---|---|---|

| Temperature | Significant degradation at higher temperatures; stable at ultra-low temperatures [1]. | Process samples promptly; store processed RBC samples at -70°C; avoid -20°C for long-term storage [1]. |

| Sample State | Degradation occurs in whole blood prior to processing [1]. | Isolate RBCs from whole blood and preprocess (deproteinize) samples as soon as possible [1]. |

| Storage Time | Concentration of 6-TGN in RBC samples decreased by 30% after 180 days at -20°C [1]. | For long-term stability (up to 6 months), store preprocessed samples at -70°C [1]. |

| pH | (Inferred from thiamine studies) pH significantly impacts the stability of many nitrogen-containing compounds; acidic conditions often enhance stability [2]. | If formulating a solution, consider buffering to an optimal, slightly acidic pH. |

Recommended Analytical & Stability Testing Workflow

Based on the literature for related compounds, here is a detailed workflow you can adapt for assessing thiarabine stability in solution.

Detailed Protocols for Key Steps

1. Sample Preparation and Storage

- Solution Preparation: Prepare a solution of this compound at a specific, relevant concentration (e.g., in a buffered solution). Adjust the pH to a target value (e.g., 3.0 and 6.0 are common for stability screening) and record it precisely [2].

- Storage Conditions: Dispense the solution into multiple amber glass vials to minimize photodegradation. Store aliquots under various controlled conditions [2]:

- Refrigerated (4°C)

- Room Temperature (25°C)

- Accelerated (40°C, 60°C)

- Light exposure (if photostability is a concern, using a light cabinet as in [3])

2. Analytical Methods for Stability Testing

- Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

- Purpose: This is the gold standard for specifically quantifying the intact drug molecule and identifying degradation products.

- Protocol Summary: Based on methods for measuring thiopurine metabolites [1] and thiamine [2].

- Sample Preparation: Dilute aliquots of the this compound solution at each time point with a suitable solvent (e.g., mobile phase). For complex matrices, a deproteinization step using perchloric acid followed by centrifugation may be necessary [1].

- Chromatography: Use a reverse-phase C18 column (e.g., HSS T3). The mobile phase is typically a gradient of water with a volatile additive (like 2 mM ammonium acetate and 0.1% formic acid) and an organic solvent like acetonitrile [1] [4].

- Detection: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode for high sensitivity and selectivity specific to this compound and its potential degradants [1] [4].

- UV-Vis Spectrophotometry

- Purpose: To rapidly detect physical changes like color development (a potential indicator of degradation) and to quantify the drug if it has a characteristic chromophore [3] [5].

- Protocol Summary: Based on methods for evaluating color changes in parenteral nutrition and drug solutions [3].

- Measurement: Use a spectrophotometer to record the transmittance or absorbance spectrum of the solution between 380 nm and 780 nm.

- Color Analysis: Use the CIE L*a*b* color space to quantify color changes objectively over time, which can detect degradation earlier than the human eye [3].

- Potency: Monitor shifts in the absorbance maximum at specific time points to calculate the concentration of the active ingredient remaining [5].

3. Data Analysis

- Calculate the percentage of this compound remaining at each time point compared to time zero.

- Plot the natural logarithm of concentration (or % remaining) versus time. If the degradation follows pseudo-first-order kinetics, this plot will be linear.

- Determine the observed reaction rate constant (

k_obs) from the slope of this line. - Use the Arrhenius equation to model degradation at different temperatures and predict shelf-life at recommended storage conditions [2].

Frequently Asked Questions (FAQs)